

Technical Guide: Tert-Butyl 2-Chloro-5-Nitrobenzoate

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Compound of Interest

Compound Name: *Tert-butyl 2-chloro-5-nitrobenzoate*

CAS No.: 55233-05-1

Cat. No.: B1354796

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Executive Summary: The "Linchpin" Scaffold

In the landscape of modern medicinal chemistry, **Tert-butyl 2-chloro-5-nitrobenzoate** (CAS 55233-05-1) serves as a critical "linchpin" intermediate. It is not merely a protected acid; it is a trifunctional scaffold that orchestrates complex synthetic sequences. Its value lies in the orthogonal reactivity of its three functional handles:

- The Nitro Group (): A masked aniline precursor, ready for reduction and subsequent amide coupling or heterocycle formation.
- The Chlorine Atom (): Activated by the ortho-ester and para-nitro groups, it is highly susceptible to Nucleophilic Aromatic Substitution (), allowing for the introduction of diverse nucleophiles (amines, thiols, alkoxides).
- The Tert-Butyl Ester (): A robust protecting group that withstands basic and nucleophilic conditions but can be cleaved under mild acidic conditions (e.g., TFA), revealing the carboxylic acid without affecting other sensitive moieties.

This guide details the synthesis, reactivity, and application of this versatile building block, grounded in rigorous chemical logic.

Chemical Identity & Physical Properties^{[1][2][3]}

Property	Data
Chemical Name	Tert-butyl 2-chloro-5-nitrobenzoate
CAS Number	55233-05-1
Molecular Formula	
Molecular Weight	257.67 g/mol
Parent Acid	2-Chloro-5-nitrobenzoic acid (CAS 2516-96-3)
Appearance	Pale yellow crystalline solid or viscous oil (purity dependent)
Solubility	Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water
Key Hazards	Irritant (Skin/Eye), Potential sensitizer

Synthetic Pathways

Creating the tert-butyl ester from the parent acid (2-chloro-5-nitrobenzoic acid) requires bypassing the steric hindrance of the tert-butyl group. Standard Fischer esterification is ineffective here. Two robust protocols are recommended.

Protocol A: The Acid Chloride Route (Scale-Up Preferred)

This method utilizes the high reactivity of the acid chloride to overcome steric bulk.

- Activation: Reflux the parent acid with Thionyl Chloride () or Oxalyl Chloride to generate the acid chloride.

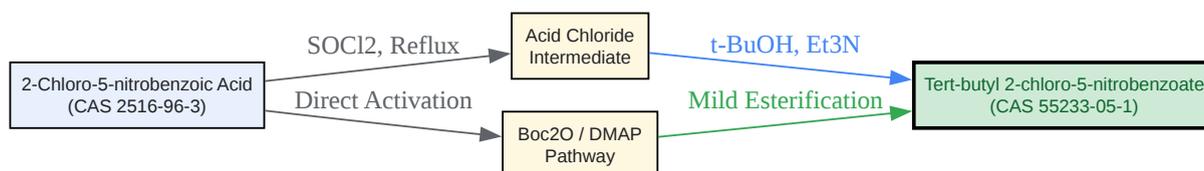
- Esterification: React the acid chloride with tert-butanol in the presence of a non-nucleophilic base (e.g., Pyridine or) and a catalytic amount of DMAP.

Protocol B: The Boc-Anhydride Route (Mild Conditions)

Ideal for small-scale or sensitive substrates, avoiding acidic conditions.

- Reaction: Treat the parent acid with Di-tert-butyl dicarbonate () in tert-butanol or THF.
- Catalysis: Use DMAP (dimethylaminopyridine) to catalyze the transfer. Mg() can be used as a Lewis acid catalyst for faster kinetics.

Visualization: Synthetic Workflow



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Figure 1: Two distinct synthetic pathways allow flexibility depending on available reagents and scale.

Reactivity Profile & Mechanism

The chemical utility of CAS 55233-05-1 is defined by its ability to undergo selective transformations.

A. Nucleophilic Aromatic Substitution ()

The chlorine atom at C2 is activated by the electron-withdrawing nitro group (para) and the ester group (ortho).

- Mechanism: Addition-Elimination.
- Reagents: Primary/secondary amines, thiols (e.g., Glutathione), or alkoxides.
- Insight: This reaction allows the core benzene ring to be "decorated" with diverse functionality before modifying the nitro or ester groups.

B. Nitro Reduction

The nitro group at C5 can be selectively reduced to an aniline.

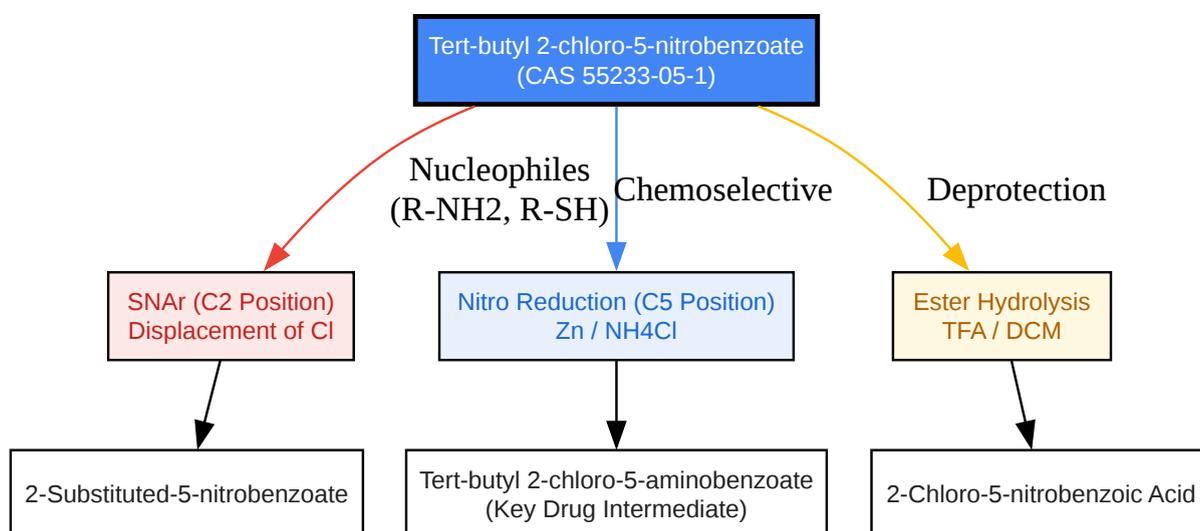
- Protocol (Zinc/Ammonium Chloride): As cited in patent literature [1], reacting the ester with Zn powder and saturated aqueous in THF/Water yields tert-butyl 2-chloro-5-aminobenzoate.
- Why this method? It is mild (pH neutral) and chemoselective, leaving the chlorine and ester intact, unlike catalytic hydrogenation () which might cause dechlorination.

C. Acidic Cleavage

The tert-butyl ester is acid-labile.

- Reagent: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.
- Outcome: Quantitative conversion back to the carboxylic acid, or direct cyclization if a nucleophile has been installed at C2 (e.g., forming quinazolinones).

Visualization: Reactivity Map



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Figure 2: The orthogonal reactivity profile allows for sequential modification of the scaffold.

Applications in Drug Development

The specific utility of CAS 55233-05-1 is highlighted in the synthesis of antiparasitic agents, specifically for Cryptosporidiosis [1].

Case Study: Synthesis of Cryptosporidium Inhibitors

- Starting Material: **Tert-butyl 2-chloro-5-nitrobenzoate**. [1][2][3][4][5][6]
- Transformation: Reduction of the nitro group using Zn/
- Product: Tert-butyl 2-chloro-5-aminobenzoate.
- Downstream: The resulting amine is coupled with various acyl chlorides or isocyanates to build a library of inhibitors. The tert-butyl group is retained to maintain lipophilicity during screening or cleaved late-stage to provide a polar handle.

Metabolic Insight: Research into aromatic biotransformations indicates that the chloro-nitrobenzoate core can form glutathione adducts in vivo [2]. This confirms the

reactivity predicted above and suggests that drug designers must assess the metabolic stability of the C-Cl bond in final drug candidates.

Safety & Handling

- Nitro Aromatics: Possess high energy potential. While this ester is generally stable, avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC).
- Sensitization: Halogenated nitro compounds are potent skin sensitizers. Double-gloving (Nitrile) and working in a fume hood are mandatory.
- Waste: Aqueous waste streams containing this compound are toxic to aquatic life (H400) [3]. All filtrates must be incinerated via a licensed chemical waste contractor.

References

- Patent US20220112189A1: Compounds and compositions for the treatment of cryptosporidiosis.[7] Google Patents.
- Handbook of Biotransformations of Aromatic Compounds: Metabolic pathways of nitrobenzoates. Dokumen.pub. [\[Link\]](#)[7]
- PubChem Compound Summary: 2-Chloro-5-nitrobenzoic acid (Parent Acid Data). National Library of Medicine. [\[Link\]](#)

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- [5. 55233-05-1 CAS MSDS \(TERT-BUTYL 2-CHLORO-5-NITROBENZOATE\) Melting Point Boiling Point Density CAS Chemical Properties \[chemicalbook.com\]](#)
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